7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Descripción general

Descripción

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a chemical compound with the molecular weight of 300.74 . It is a solid substance at room temperature .

Molecular Structure Analysis

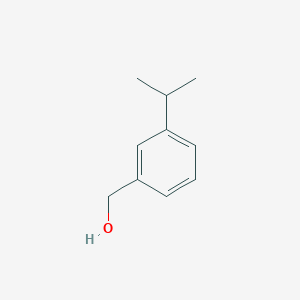

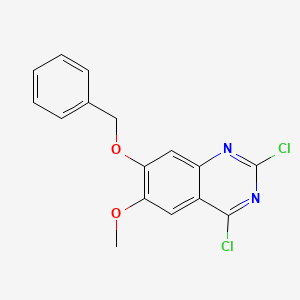

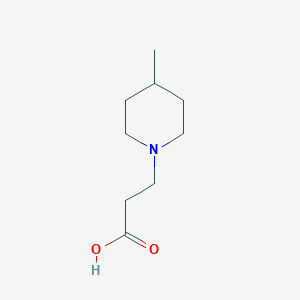

The InChI code for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is 1S/C16H13ClN2O2/c1-20-14-7-12-13 (18-10-19-16 (12)17)8-15 (14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a solid substance at room temperature . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Development

“7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline” is a compound that can be utilized in the development of new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents. For instance, its quinazoline core is a common feature in drugs that target various kinases, which are enzymes involved in signaling pathways critical for cell growth and survival. This makes it a valuable scaffold for anti-cancer drug design .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could serve as an inhibitor for certain enzymes. Specifically, it may be used to study the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. By understanding how this compound interacts with these enzymes, researchers can gain insights into the metabolism of potential drugs and the design of compounds with better pharmacokinetic properties .

Chemistry: Synthetic Organic Chemistry

The benzyloxy moiety in the compound is a protecting group that can be removed under certain conditions. This feature is useful in synthetic organic chemistry, where the compound can be used as an intermediate or a building block in the synthesis of more complex molecules. Its dichloro and methoxy groups also offer points of reactivity for further chemical transformations .

Biology: Cellular Signaling

In cellular biology, “7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline” might be used to explore cellular signaling pathways. Quinazoline derivatives are known to interact with cellular receptors and can be used to dissect the pathways that regulate cell division and death, which is crucial for understanding diseases like cancer .

Pharmacology: Pharmacodynamics and Pharmacokinetics

Pharmacologically, this compound could be important in studying the dynamics and kinetics of drug action. Its interaction with various receptors and enzymes in the body can provide valuable information on the duration of action, efficacy, and safety of new drug candidates .

Materials Science: Organic Electronic Materials

In materials science, the compound’s aromatic system and electron-withdrawing groups make it a candidate for organic electronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s structure could contribute to the conductivity and luminescent properties of these materials .

Environmental Science: Ecotoxicology

Lastly, in environmental science, the compound could be used in ecotoxicology studies to assess the impact of new chemicals on the environment. Its degradation products and interaction with various environmental factors can be studied to ensure that new compounds developed using this molecule are environmentally safe .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target enzymes such as cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .

Mode of Action

It can be inferred that the compound likely interacts with its target enzymes to inhibit their activity . This interaction could involve the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions .

Biochemical Pathways

Similarly, inhibition of MAO B would increase dopamine levels, affecting dopaminergic signaling pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential targets, it can be inferred that the compound may lead to increased levels of certain neurotransmitters (such as acetylcholine and dopamine) in the synaptic cleft, potentially leading to enhanced neurotransmission .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with target enzymes . Moreover, the compound’s action can also be influenced by factors such as its concentration and the presence of other competing substrates or inhibitors .

Propiedades

IUPAC Name |

2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQCMUDKRFNQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618772 | |

| Record name | 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |

CAS RN |

60771-18-8 | |

| Record name | 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)

![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)

![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)